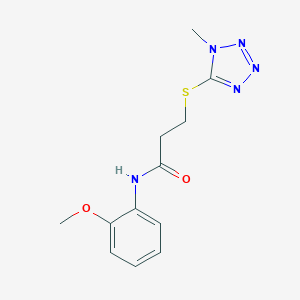![molecular formula C13H14N2OS2 B270031 N-ethyl-2-[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]acetamide](/img/structure/B270031.png)
N-ethyl-2-[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-ethyl-2-[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]acetamide, also known as EPTA, is a thiazole-based compound that has gained significant attention in scientific research due to its potential for use in various fields. EPTA is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 305.43 g/mol.
Wirkmechanismus
The mechanism of action of N-ethyl-2-[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]acetamide is not fully understood. However, it has been suggested that N-ethyl-2-[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]acetamide may exert its antimicrobial and antifungal activities by inhibiting the biosynthesis of cell wall components such as peptidoglycan and chitin. N-ethyl-2-[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]acetamide has also been found to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
N-ethyl-2-[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]acetamide has been found to have several biochemical and physiological effects. It has been shown to inhibit the growth of various bacteria and fungi, including Staphylococcus aureus, Escherichia coli, and Candida albicans. N-ethyl-2-[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]acetamide has also been found to induce apoptosis in cancer cells and to inhibit the proliferation of cancer cells. Additionally, N-ethyl-2-[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]acetamide has been found to exhibit antioxidant activity and to protect against oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
N-ethyl-2-[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]acetamide has several advantages for use in lab experiments. It is readily available and easy to synthesize. N-ethyl-2-[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]acetamide is also stable under normal lab conditions and can be stored for extended periods without significant degradation. However, N-ethyl-2-[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]acetamide has some limitations for lab experiments. It is insoluble in water, which limits its use in aqueous systems. Additionally, N-ethyl-2-[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]acetamide has a relatively low solubility in organic solvents, which can limit its use in some experiments.
Zukünftige Richtungen
There are several future directions for the study of N-ethyl-2-[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]acetamide. One potential direction is the development of N-ethyl-2-[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]acetamide-based drugs for the treatment of bacterial and fungal infections. Another direction is the investigation of N-ethyl-2-[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]acetamide as a potential anticancer agent. Additionally, the use of N-ethyl-2-[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]acetamide as a corrosion inhibitor and as a ligand in coordination chemistry could also be further explored. Finally, the development of new synthesis methods for N-ethyl-2-[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]acetamide could lead to improved yields and purities, which could facilitate its use in a wider range of experiments.
Synthesemethoden
The synthesis of N-ethyl-2-[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]acetamide involves the reaction of N-ethylacetamide with 4-phenyl-2-thiohydantoin in the presence of a base such as sodium hydride. The reaction leads to the formation of the intermediate product, which is then treated with bromine to yield the final product, N-ethyl-2-[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]acetamide. The purity of N-ethyl-2-[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]acetamide can be improved by recrystallization from ethanol or a mixture of ethanol and water.
Wissenschaftliche Forschungsanwendungen
N-ethyl-2-[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]acetamide has been extensively studied for its potential use in various fields of scientific research. It has been found to exhibit antimicrobial, antifungal, and antitumor activities. N-ethyl-2-[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]acetamide has also been studied for its potential use as a corrosion inhibitor and as a ligand in coordination chemistry.
Eigenschaften
Produktname |
N-ethyl-2-[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]acetamide |
|---|---|
Molekularformel |
C13H14N2OS2 |
Molekulargewicht |
278.4 g/mol |
IUPAC-Name |
N-ethyl-2-[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C13H14N2OS2/c1-2-14-12(16)9-18-13-15-11(8-17-13)10-6-4-3-5-7-10/h3-8H,2,9H2,1H3,(H,14,16) |
InChI-Schlüssel |
BNPSDTPYRHDHLU-UHFFFAOYSA-N |
SMILES |
CCNC(=O)CSC1=NC(=CS1)C2=CC=CC=C2 |
Kanonische SMILES |
CCNC(=O)CSC1=NC(=CS1)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4,5-Dimethyl-2-[2-(1-methyl-1H-tetrazol-5-ylsulfanyl)-acetylamino]-thiophene-3-carboxylic acid ethyl ester](/img/structure/B269950.png)
![4-[5-(3-morpholin-4-yl-3-oxopropyl)sulfanyl-3H-1,3,4-oxadiazol-2-ylidene]cyclohexa-2,5-dien-1-one](/img/structure/B269954.png)

![N-[4-({[4-(4-fluorophenyl)-1,3-thiazol-2-yl]sulfanyl}acetyl)phenyl]acetamide](/img/structure/B269961.png)
![Ethyl 4,5-dimethyl-2-({[(4-methyl-1,3-thiazol-2-yl)sulfanyl]acetyl}amino)-3-thiophenecarboxylate](/img/structure/B269966.png)
![N-(4-phenyl-1,3-thiazol-2-yl)-2-{[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B269968.png)
![2-{[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B269970.png)
![N-(4-tert-butyl-1,3-thiazol-2-yl)-2-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]acetamide](/img/structure/B269971.png)
![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide](/img/structure/B269972.png)
![N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]acetamide](/img/structure/B269973.png)
![N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B269974.png)
![N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2-{[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B269977.png)
![2-{[1-(2-methoxyphenyl)-1H-tetrazol-5-yl]thio}-N-2-pyridinylacetamide](/img/structure/B269982.png)